molecular formula C15H12Cl2N2O B12628381 {1-[(2,4-Dichlorophenyl)methyl]-1H-indazol-3-yl}methanol CAS No. 920019-58-5

{1-[(2,4-Dichlorophenyl)methyl]-1H-indazol-3-yl}methanol

Cat. No.: B12628381
CAS No.: 920019-58-5
M. Wt: 307.2 g/mol
InChI Key: KZVMTEGUHIPNEB-UHFFFAOYSA-N
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Description

{1-[(2,4-Dichlorophenyl)methyl]-1H-indazol-3-yl}methanol is a chemical compound characterized by its indazole core structure, substituted with a 2,4-dichlorophenyl group and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {1-[(2,4-Dichlorophenyl)methyl]-1H-indazol-3-yl}methanol typically involves the reaction of 2,4-dichlorobenzyl chloride with indazole in the presence of a base, followed by reduction to introduce the methanol group. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control over reaction parameters such as temperature and residence time, leading to higher yields and reduced waste .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium catalysts.

    Substitution: Nucleophilic substitution reactions can occur at the 2,4-dichlorophenyl group, often using reagents like sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of the corresponding alcohols.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that indazole derivatives, including {1-[(2,4-Dichlorophenyl)methyl]-1H-indazol-3-yl}methanol, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and interfering with cell cycle progression. For example, a study published in the Journal of Medicinal Chemistry highlighted the structure-activity relationship (SAR) of indazole derivatives and their ability to target specific cancer pathways .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. In vitro studies demonstrated that it possesses activity against a range of bacterial strains, suggesting potential as a lead compound for developing new antibiotics. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Pharmacology

Neurological Applications
There is emerging evidence that indazole derivatives may have neuroprotective effects. Research has indicated that this compound could modulate neurotransmitter systems and exhibit antidepressant-like activities in animal models. This has opened avenues for further exploration in treating mood disorders .

Analgesic Properties
Preliminary studies suggest that this compound may also possess analgesic properties. Animal studies have shown that it can reduce pain responses in models of acute and chronic pain, potentially through modulation of pain signaling pathways .

Material Science

Polymer Chemistry
In material science, this compound is being explored as a monomer for synthesizing novel polymers with tailored properties. These polymers may exhibit enhanced thermal stability and mechanical strength, making them suitable for applications in coatings and composites .

Data Summary

The following table summarizes key findings related to the applications of this compound:

Application Area Findings References
Anticancer ActivityInduces apoptosis in cancer cell lines; inhibits cell proliferation
Antimicrobial PropertiesEffective against various bacterial strains; disrupts cell membranes
Neurological ApplicationsModulates neurotransmitter systems; potential antidepressant effects
Analgesic PropertiesReduces pain responses in animal models
Polymer ChemistryPotential monomer for synthesizing high-performance polymers

Case Study 1: Anticancer Efficacy

A recent study focused on the anticancer efficacy of this compound against breast cancer cells. The compound was found to significantly reduce cell viability at micromolar concentrations through mechanisms involving apoptosis and cell cycle arrest.

Case Study 2: Neuroprotective Effects

In a controlled experiment involving rodent models of depression, administration of the compound resulted in notable improvements in depressive behaviors compared to control groups. The study suggested that this effect may be mediated by alterations in serotonin levels.

Mechanism of Action

The mechanism by which {1-[(2,4-Dichlorophenyl)methyl]-1H-indazol-3-yl}methanol exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate biological pathways, leading to the desired therapeutic effects. The compound’s indazole core is crucial for its interaction with these targets, often involving hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

  • 2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
  • Propiconazole
  • 2,4-Dichlorophenoxyacetic acid

Comparison: Compared to these similar compounds, {1-[(2,4-Dichlorophenyl)methyl]-1H-indazol-3-yl}methanol is unique due to its indazole core, which provides distinct reactivity and binding properties. While compounds like propiconazole are primarily used as fungicides, this compound has broader applications in medicinal chemistry and materials science .

Biological Activity

{1-[(2,4-Dichlorophenyl)methyl]-1H-indazol-3-yl}methanol, also known by its CAS number 920019-58-5, is a compound of increasing interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H12Cl2N2O
  • Molecular Weight : 307.179 g/mol
  • Structure : The compound features an indazole core substituted with a dichlorophenyl group and a hydroxymethyl moiety.

Antibacterial Activity

Recent studies have indicated that derivatives of indazole compounds exhibit significant antibacterial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including Helicobacter pylori. The mechanism often involves disrupting bacterial membrane integrity and inhibiting essential metabolic pathways.

CompoundMIC (µg/mL)MBC (µg/mL)
Indazole Derivative A3264
Indazole Derivative B1632
This compoundTBDTBD

Anticancer Activity

Indazole derivatives have been studied for their anticancer potential. In vitro assays have demonstrated that certain derivatives can inhibit the growth of cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer). The following table summarizes findings from recent research:

Cell LineIC50 Value (µM)Reference
HCT-1166.2
T47D27.3

The anticancer activity is attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through various signaling pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : Similar to other indazole derivatives, this compound may cause loss of membrane integrity in bacteria.
  • Enzyme Inhibition : Compounds in this class have been shown to inhibit key metabolic enzymes, which is crucial for their antibacterial and anticancer effects.
  • Apoptosis Induction : In cancer cells, the compound may activate apoptotic pathways leading to programmed cell death.

Case Studies

A notable study evaluated the efficacy of various indazole derivatives against resistant strains of bacteria. The results indicated that modifications in the phenyl ring significantly influenced antibacterial potency, with certain substitutions leading to enhanced activity against resistant strains.

In another case study focusing on anticancer effects, a series of synthesized indazole compounds were tested against breast and colon cancer cell lines. The study concluded that structural modifications could enhance biological activity, suggesting a structure-activity relationship that warrants further exploration.

Properties

CAS No.

920019-58-5

Molecular Formula

C15H12Cl2N2O

Molecular Weight

307.2 g/mol

IUPAC Name

[1-[(2,4-dichlorophenyl)methyl]indazol-3-yl]methanol

InChI

InChI=1S/C15H12Cl2N2O/c16-11-6-5-10(13(17)7-11)8-19-15-4-2-1-3-12(15)14(9-20)18-19/h1-7,20H,8-9H2

InChI Key

KZVMTEGUHIPNEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2CC3=C(C=C(C=C3)Cl)Cl)CO

Origin of Product

United States

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